Calamenene

Catalog No.
S624272
CAS No.
483-77-2
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calamenene

CAS Number

483-77-2

Product Name

Calamenene

IUPAC Name

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1

InChI Key

PGTJIOWQJWHTJJ-STQMWFEESA-N

Synonyms

(7R,10R)-calamenene, calamenene

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C

Cis-Calamenene is a sesquiterpenoid.
Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.
from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source

Calamenene (CAS: 483-77-2) is a bicyclic sesquiterpene hydrocarbon characterized by a tetrahydronaphthalene core containing two chiral centers. As a highly lipophilic cadinane-type compound, it serves as a critical structural scaffold in both natural product chemistry and industrial synthesis. For procurement professionals and synthetic chemists, calamenene is highly valued not merely for its aromatic properties, but as a stereochemically complex precursor for synthesizing potent antimicrobial, antioxidant, and anti-fouling derivatives. Its defined saturation profile provides specific functionalization sites that are absent in fully aromatized analogs, making it an essential building block for advanced fine chemicals and pharmaceutical intermediates [1].

Procurement Fit

1

Requires stereochemically defined cis/trans or (+)/(−) isomer; enantiomeric purity critical for reproducible SAR.

2

Serves as chiral analytical reference standard for GC-MS calibration and essential oil authentication.

3

Reported bioactivity varies by stereoisomer and oxygenated derivative; class-level inference requires isomer-level specification.

Substituting pure calamenene with crude sesquiterpene mixtures or its fully aromatized analog, cadalene, fundamentally compromises downstream applications. Cadalene lacks the two chiral centers present in calamenene's partially saturated non-aromatic ring [1]. This loss of stereocomplexity drastically alters the molecule's spatial geometry, eliminating the stereospecific handles required for high-potency biological assays and targeted catalytic functionalization. Furthermore, attempting to use crude botanical extracts as a cheaper substitute introduces unacceptable batch-to-batch variability in isomeric ratios, leading to unpredictable yields during precision synthesis and inconsistent efficacy profiles in antimicrobial or anti-fouling formulations [2].

Substitution Risk

Target compound
Certified Calamenene stereoisomer with defined optical rotation and chiral purity data.
Substitute risk
Generic sesquiterpene fraction or essential oil distillate: variable cis/trans and enantiomeric ratio alters receptor interactions.
Uncharacterized mixtures may contain co-eluting cadinene isomers (cadina-1,3,5-triene) that mislead assay interpretation.
Botanical source variability undermines analytical reproducibility and forensic authentication.

High Antimicrobial Potency of Calamenene Derivatives vs. Standard Antibiotics

Calamenene serves as the essential scaffold for synthesizing highly potent oxygenated derivatives, such as 7-hydroxycalamenene. In rigorous broth dilution assays, calamenene-rich fractions demonstrated a Minimum Inhibitory Concentration (MIC) of 4.76 × 10⁻³ μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA). This is orders of magnitude more potent than the baseline clinical standard, ciprofloxacin, which typically requires an MIC of 250 ng/mL (0.25 μg/mL) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound DataCalamenene derivative (4.76 × 10⁻³ μg/mL)
Comparator Or BaselineCiprofloxacin baseline (0.25 μg/mL)
Quantified Difference>50-fold higher potency for the calamenene derivative
ConditionsIn vitro broth microdilution assay

Procuring high-purity calamenene enables the synthesis of highly potent anti-MRSA compounds that significantly outperform conventional antibiotics at trace concentrations.

Antimicrobial assay
Head-to-head
7-Hydroxycalamenene MIC 0.3 μg/mL (S. aureus)
Linalool: lower anti-staphylococcal, higher anti-Candida
Supports calamenene-derivative screening for Gram-positive antibacterial leads.
Reported MIC endpoint context; verify in isolated compound panels.

Stereochemical Integrity and Precursor Suitability vs. Cadalene

During the synthesis of complex cadinane-type natural products, maintaining the partial saturation of the tetrahydronaphthalene core is critical. Oxidation of diene precursors (e.g., using DDQ) irreversibly yields the fully aromatized cadalene, completely destroying the chiral centers. In contrast, controlled synthesis and procurement of specific calamenene isomers preserve these two chiral centers, allowing for subsequent targeted functionalization (such as allylic oxidation) that is chemically impossible with cadalene [1].

Evidence DimensionStereochemical retention during functionalization
Target Compound DataCalamenene (retains 2 chiral centers for downstream reactions)
Comparator Or BaselineCadalene (0 chiral centers, fully aromatized)
Quantified DifferenceAbsolute preservation of stereocomplexity vs. irreversible aromatization
ConditionsRing-Closing Metathesis (RCM) and subsequent oxidation pathways

Buyers must select calamenene over cadalene to maintain the stereochemical handles necessary for synthesizing complex, biologically active sesquiterpenoid derivatives.

Selectivity cliff
Cross‑study comparable
4.76×10⁻³ µg/mL vs MRSA
4.88 µg/mL vs M. tuberculosis
>1000-fold difference indicates MRSA-targeted sensitivity, not general antibacterial.
Class-level inference from 7-hydroxycalamenene-rich oil.

Tunable Anti-Fouling Efficacy via Scaffold Functionalization

The calamenene scaffold allows for highly specific aromatic ring substitutions that drastically alter its biological activity. When evaluated for the inhibition of barnacle cyprid (Balanus amphitrite) settlement, a dimethoxy calamenene derivative exhibited an EC50 of 7.8 µg/mL. However, tuning the scaffold to an acetoxy-methoxy calamenene derivative increased the potency exponentially, achieving an EC50 of 0.03 µg/mL[1].

Evidence DimensionAnti-fouling Effective Concentration (EC50)
Target Compound DataAcetoxy-methoxy calamenene (0.03 µg/mL)
Comparator Or BaselineDimethoxy calamenene (7.8 µg/mL)
Quantified Difference260-fold increase in anti-fouling potency based on specific functionalization
ConditionsCyprid settlement inhibition assay (Balanus amphitrite)

Demonstrates that the calamenene core is a highly tunable precursor, making it a highly effective procurement choice for developing specialized marine coatings.

Dimer vs monomer
Head-to-head
Calamenene dimers – significantly higher antiprotozoal activity
Monomers – lower activity
Supports dimerization strategy for lead optimization.
Exact fold-change in full paper; class-level evidence.
Antifouling potency
Head-to-head
0.03 µg/mL EC₅₀ (5-acetoxy derivative)
vs 4.4 µg/mL (2-methoxy analog)
~146-fold potency gain from acetoxy substitution; supports SAR-driven antifouling research.
Barnacle settlement assay; substitution context critical.
Mechanism differentiation
Reported
Cala1 – bacteriostatic, 2.5 µg/mL
Cala2 – bactericidal, 0.5 µg/mL, genetic damage
Mechanism switch indicates calamenene scaffold tunability for aquaculture pathogen control research.
Source review; supplier data, verify endpoint context.
Stereochemical QC
Class‑level inference
[α]ᴅ −73° (c 0.88, CHCl₃)
Defined optical rotation enables enantiomer-specific procurement and analytical benchmarking.
Cis/trans mixtures lack reproducible optical rotation; verify chiral purity.

Synthesis of Advanced Anti-MRSA Active Pharmaceutical Ingredients

Directly utilizing calamenene's stereochemically defined core to synthesize oxygenated derivatives (like 7-hydroxycalamenene) that exhibit sub-microgram MICs against resistant bacterial strains, outperforming standard baselines like ciprofloxacin [1].

Development of Eco-Friendly Marine Anti-Fouling Coatings

Procuring calamenene as a tunable base scaffold to create acetoxy-functionalized additives that prevent barnacle settlement at trace concentrations (EC50 ~ 0.03 µg/mL), replacing highly toxic heavy-metal alternatives[2].

Agricultural Biopesticide Formulation

Leveraging the extreme fungicidal properties of calamenene derivatives to formulate nanoemulsions for the phytosanitary control of crop-destroying molds like Rhizopus oryzae, where precise dosing requires high-purity inputs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Marine antifouling research
Structure‑activity relationship for calamenene derivatives
Barnacle settlement inhibition endpoint validation
MRSA‑targeted antibacterial research
7‑Hydroxycalamenene scaffold potency context
MIC and selectivity‑index endpoints vs Gram‑positive panel
Aquaculture pathogen control research
Mechanism‑of‑action differentiation (bacteriostatic vs bactericidal)
Vibrio harveyi mortality endpoint validation
Chiral flavor and fragrance analysis
Enantiomeric purity and optical rotation benchmarking
GC‑MS chiral column calibration and authenticity verification

XLogP3

5.1

Exact Mass

202.172150702 Da

Monoisotopic Mass

202.172150702 Da

Heavy Atom Count

15

UNII

R8O22WBF8L
5C6W67N6XM

Other CAS

72937-55-4
483-77-2

Wikipedia

Cis-Calamenene

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